Cas no 1297654-80-8 (3-Quinolinamine, 6-bromo-8-methyl-)
3-Quinolinamine, 6-bromo-8-methyl- Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-8-methylquinolin-3-amine
- 3-Quinolinamine, 6-bromo-8-methyl-
-
- Inchi: 1S/C10H9BrN2/c1-6-2-8(11)3-7-4-9(12)5-13-10(6)7/h2-5H,12H2,1H3
- InChI Key: SRFGTKRFLILXRP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C2C(=CC(=CN=2)N)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 186
- XLogP3: 2.6
- Topological Polar Surface Area: 38.9
3-Quinolinamine, 6-bromo-8-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-362122-0.05g |
6-bromo-8-methylquinolin-3-amine |
1297654-80-8 | 95.0% | 0.05g |
$1308.0 | 2025-03-18 | |
| Enamine | EN300-362122-0.1g |
6-bromo-8-methylquinolin-3-amine |
1297654-80-8 | 95.0% | 0.1g |
$1371.0 | 2025-03-18 | |
| Enamine | EN300-362122-0.25g |
6-bromo-8-methylquinolin-3-amine |
1297654-80-8 | 95.0% | 0.25g |
$1432.0 | 2025-03-18 | |
| Enamine | EN300-362122-0.5g |
6-bromo-8-methylquinolin-3-amine |
1297654-80-8 | 95.0% | 0.5g |
$1495.0 | 2025-03-18 | |
| Enamine | EN300-362122-1.0g |
6-bromo-8-methylquinolin-3-amine |
1297654-80-8 | 95.0% | 1.0g |
$1557.0 | 2025-03-18 | |
| Enamine | EN300-362122-2.5g |
6-bromo-8-methylquinolin-3-amine |
1297654-80-8 | 95.0% | 2.5g |
$3051.0 | 2025-03-18 | |
| Enamine | EN300-362122-5.0g |
6-bromo-8-methylquinolin-3-amine |
1297654-80-8 | 95.0% | 5.0g |
$4517.0 | 2025-03-18 | |
| Enamine | EN300-362122-10.0g |
6-bromo-8-methylquinolin-3-amine |
1297654-80-8 | 95.0% | 10.0g |
$6697.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060374-1g |
6-Bromo-8-methylquinolin-3-amine |
1297654-80-8 | 95% | 1g |
¥7735.0 | 2023-04-03 |
3-Quinolinamine, 6-bromo-8-methyl- Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 3-Quinolinamine, 6-bromo-8-methyl-
Introduction to 3-Quinolinamine, 6-bromo-8-methyl- (CAS No. 1297654-80-8)
3-Quinolinamine, 6-bromo-8-methyl-, identified by its Chemical Abstracts Service (CAS) number 1297654-80-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 3-Quinolinamine, 6-bromo-8-methyl-, particularly the presence of a bromine substituent at the 6-position and a methyl group at the 8-position, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity studies.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The bromine atom in 3-Quinolinamine, 6-bromo-8-methyl- serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. Similarly, the methyl group at the 8-position can influence electronic and steric properties, making this compound a valuable intermediate in the synthesis of pharmacophores targeting specific biological pathways.
In recent years, there has been a surge in research focused on developing novel quinoline derivatives with enhanced therapeutic profiles. One particularly promising area is the exploration of quinolines as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Studies have demonstrated that 3-Quinolinamine, 6-bromo-8-methyl- exhibits inhibitory activity against certain kinases due to its ability to bind to the ATP-binding pocket and disrupt normal signaling cascades. This has opened up avenues for its investigation as a potential lead compound in kinase-driven therapeutic strategies.
Another area of interest is the antimicrobial activity of quinoline derivatives. With the rise of antibiotic-resistant pathogens, there is an urgent need for new antimicrobial agents. Preliminary studies on 3-Quinolinamine, 6-bromo-8-methyl- have shown promising results against Gram-negative bacteria and fungi. The bromine substituent may enhance its interaction with bacterial cell walls or disrupt essential metabolic processes, contributing to its antimicrobial efficacy. Further research is warranted to elucidate the mechanistic basis of its action and optimize its potency.
The synthesis of 3-Quinolinamine, 6-bromo-8-methyl- involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available quinoline precursors, selective bromination at the 6-position can be achieved using reagents such as N-bromosuccinimide (NBS) under controlled conditions. Subsequent methylation at the 8-position can be performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base catalyst. These synthetic routes not only provide access to this compound but also serve as models for constructing other halogenated quinolines with tailored biological activities.
The structural motif of 3-Quinolinamine, 6-bromo-8-methyl- also finds relevance in materials science applications. Quinoline derivatives are known to exhibit photophysical properties that make them suitable for use in organic light-emitting diodes (OLEDs), luminescent sensors, and other optoelectronic devices. The bromine atom can be leveraged to tune emission wavelengths or enhance solubility in common organic solvents used in device fabrication. Ongoing research aims to exploit these properties for developing next-generation display technologies and bioimaging tools.
In conclusion,3-Quinolinamine, 6-bromo-8-methyl- (CAS No. 1297654-80-8) represents a structurally intriguing compound with diverse potential applications spanning pharmaceuticals to materials science. Its unique combination of functional groups makes it a valuable building block for further chemical exploration and biological evaluation. As research continues to uncover new therapeutic targets and synthetic methodologies,3-Quinolinamine, 6-bromo-8-methyl- is poised to play an increasingly important role in advancing both academic research and industrial applications.
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